molecular formula C24H19FN4O4S B11576359 2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11576359
M. Wt: 478.5 g/mol
InChI Key: CXFYPBMFSRRBPO-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a fluorobenzyl group, a nitrophenyl group, and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the construction of the pyrimidoquinoline core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through an electrophilic aromatic substitution reaction. This step often involves the use of a nitrobenzene derivative and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.

    Substitution: Reagents for substitution reactions can include halides, acids, and bases, depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Researchers may study its activity against various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its unique structure can contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects can result from its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorobenzyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(2-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19FN4O4S/c25-15-8-3-1-6-13(15)12-34-24-27-22-21(23(31)28-24)19(14-7-2-4-10-17(14)29(32)33)20-16(26-22)9-5-11-18(20)30/h1-4,6-8,10,19H,5,9,11-12H2,(H2,26,27,28,31)

InChI Key

CXFYPBMFSRRBPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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